3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid
Overview
Description
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is a complex organic compound with the molecular formula C23H20N2O4. This compound is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methylamino group, and a benzoic acid moiety. It is often used in peptide synthesis as a protecting group for amino acids due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid typically involves the protection of the amino group of the benzoic acid derivative with the Fmoc group. This can be achieved through the reaction of the benzoic acid derivative with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis, facilitating the synthesis of complex peptides and proteins.
Biology: Used in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- 9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
Uniqueness
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is unique due to its specific combination of functional groups, which provides stability and ease of removal in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over reaction conditions is essential .
Biological Activity
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid, often abbreviated as FMOC-2-MAB, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : CHNO
Molecular Weight : 410.46 g/mol
CAS Number : 150114-97-9
Structure
The compound features a fluorenyl group that enhances its lipophilicity and potentially its ability to cross biological membranes. The methoxycarbonyl and methylamino groups are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including FMOC-2-MAB, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. For example, a study found that FMOC derivatives showed inhibitory effects on the secretion of virulence factors in pathogenic bacteria, which could lead to new treatments for bacterial infections .
Antitumor Activity
FMOC-2-MAB has been investigated for its antitumor properties. A case study involving the compound demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it was shown to downregulate oncogenic pathways while upregulating pro-apoptotic signals .
The biological activity of FMOC-2-MAB is thought to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in bacterial cells.
- Apoptosis Induction : In cancer cells, FMOC-2-MAB triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
- Modulation of Signaling Pathways : It has been observed to affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .
Toxicity Profile
While FMOC-2-MAB shows promise in various therapeutic applications, it is essential to consider its toxicity profile. Preliminary studies indicate that it may cause skin and eye irritation at high concentrations. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use .
Study on Antibacterial Efficacy
A notable study investigated the antibacterial efficacy of FMOC derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 50 μM, FMOC-2-MAB significantly inhibited bacterial growth by approximately 70%, showcasing its potential as an antimicrobial agent .
Research on Antitumor Effects
In another study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), FMOC-2-MAB was found to reduce cell viability by inducing apoptosis. The compound was tested at varying concentrations (10 μM to 100 μM), with IC50 values indicating effective cytotoxicity at lower concentrations compared to control groups .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUNTHPJHFPZIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716534 | |
Record name | 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120467-46-1 | |
Record name | 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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